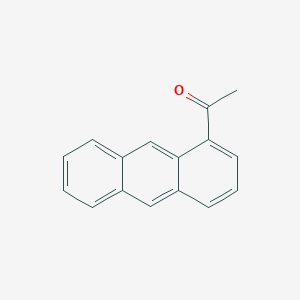

1-(蒽-1-基)乙酮

描述

Synthesis Analysis

The synthesis of 1-(Anthracen-1-yl)ethanone and related compounds often involves strategic organic reactions that incorporate anthracene moieties into diverse functional groups. For example, a related derivative, 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone, demonstrates the complexity and creativity in synthesizing anthracene-based molecules, where twisted π-conjugated structures are obtained, and the fluorescent properties are tuned by different crystallization techniques (Dong et al., 2012).

Molecular Structure Analysis

The molecular structure of anthracene derivatives is a critical factor in their chemical and physical properties. Studies have shown that the arrangement and stacking of anthracene fluorophores significantly influence the solid-state fluorescence and other photophysical behaviors of these compounds. The degree of distortion in the π-conjugated structures and the interaction with guest molecules can lead to varied fluorescence colors and properties (Dong et al., 2012).

Chemical Reactions and Properties

Anthracene derivatives participate in a wide range of chemical reactions, contributing to their versatile applications. The electrochemical behavior and electrogenerated chemiluminescence (ECL) properties of such compounds underline their potential in electronic and optoelectronic devices. For instance, starburst oligofluorenes centered around anthracene units display unique electrochemical characteristics and strong ECL emissions, highlighting the role of anthracene cores in developing advanced functional materials (Qi et al., 2016).

Physical Properties Analysis

The physical properties of 1-(Anthracen-1-yl)ethanone derivatives, such as thermal behavior, absorption spectroscopy, and fluorescence, are closely tied to their molecular arrangement and electronic interactions within the crystal structure. The regulation of anthracene fluorophore stacking modes from monomer to π-stacked arrangements significantly affects these properties, as demonstrated in studies on twisted π-conjugated molecules (Dong et al., 2012).

Chemical Properties Analysis

The chemical properties of anthracene derivatives, including their reactivity and interaction with various chemical agents, are influenced by their aromatic core and the functional groups attached to it. The synthesis and characterization of complexes and their fluorescence quenching effects upon metal ion introduction are examples of how the chemical properties of these compounds can be tailored for specific applications (Zhang et al., 2005).

科学研究应用

荧光和主客体结构1-(5-(蒽-9-基)-3-(4-甲氧基苯基)-4,5-二氢吡唑-1-基)乙酮根据其晶体形成表现出不同的荧光颜色和主客体结构。其扭曲的 π 共轭结构导致不同程度的扭曲,这受晶格中有机酸分子的截留影响。排列的多样性允许在固态荧光性质中进行不同的应用 (Dong 等,2012)。

电荷转移和溶剂适应性对由蒽衍生物和 TCNQ 形成的电荷转移共晶的研究揭示了该化合物选择性容纳芳香溶剂的能力。此特性对于需要特定分子相互作用或选择性溶剂容纳的应用非常重要 (Wu 等,2015)。

光诱导的 Diels-Alder 反应1-蒽-9-基乙醇是一种相关化合物,因其在与马来酸酐的光诱导 Diels-Alder 反应中的高非对映选择性而著称。这些反应中的氢键作用至关重要,因为它们显着影响选择性 (Atherton 和 Jones,2001)。

电子转移介导的反应在二甲基乙炔二羧酸酯的存在下,(蒽-9-基)甲胺经历电子转移介导的 C-N 键断裂。该反应导致了蝶烯等化合物的形成,展示了蒽衍生物在合成有机化学中的潜力 (Vadakkan 等,2005)。

四功能光开关蒽衍生物已被用于创建 α,ω-双(1,8-二氯蒽-10-基)烷烃,它们用作四功能光开关。这些化合物可以经历紫外光诱导的环化,展示了它们在光响应材料中的潜力 (Niermeier 等,2019)。

固态中的 C-H⋯H-C 和 C-H⋯π 接触对 1-(蒽-9-基)芘的研究突出了 C-H⋯H-C 和 C-H⋯π 相互作用在固态中的作用。这些相互作用有助于形成稳定的发光晶体多晶型物,与材料科学应用相关 (Nagarajan 等,2014)。

电化学和电致化学发光已经研究了以蒽为中心的星形寡荧光烯的电化学行为和电致化学发光 (ECL),揭示了它们在电化学和光学应用中的潜力 (Qi 等,2016)。

安全和危害

属性

IUPAC Name |

1-anthracen-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)15-8-4-7-14-9-12-5-2-3-6-13(12)10-16(14)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRRZBKEFOXFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=CC3=CC=CC=C3C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324669 | |

| Record name | 1-(Anthracen-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7396-21-6 | |

| Record name | 7396-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Anthracen-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

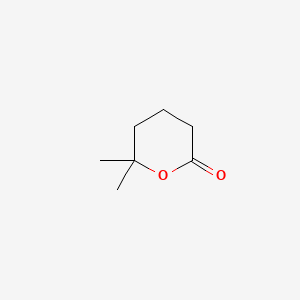

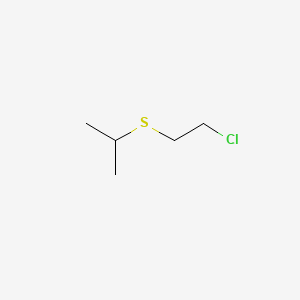

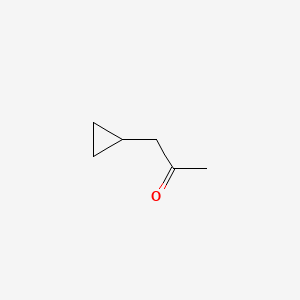

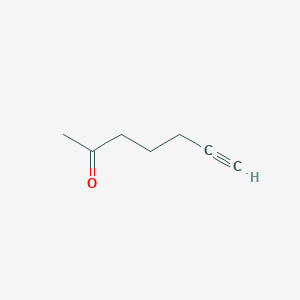

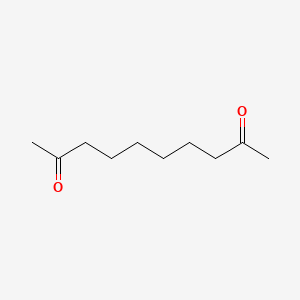

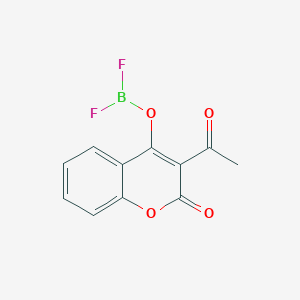

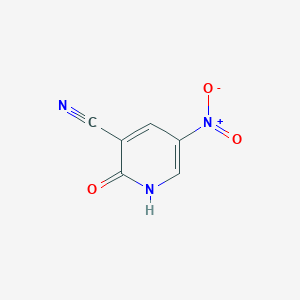

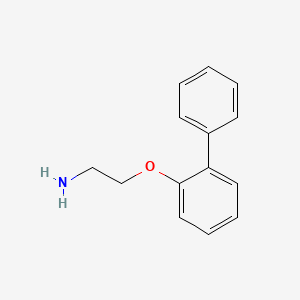

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。